molecular formula C17H19ClN4O3 B2704000 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide CAS No. 2034470-56-7

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2704000
CAS No.: 2034470-56-7
M. Wt: 362.81
InChI Key: WKFKACBDYNKJNZ-UHFFFAOYSA-N
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Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a methoxybenzyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a chlorinating agent such as phosphorus oxychloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the pyrrolidine intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
  • 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
  • 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Uniqueness

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substituents. This uniqueness can influence its suitability for specific applications and its overall effectiveness in various scientific research contexts.

Biological Activity

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a chloropyrimidine moiety and a methoxybenzyl group, contributing to its unique pharmacological properties. The molecular formula is C16H16ClN4O2C_{16}H_{16}ClN_{4}O_{2} with a molecular weight of approximately 350.77 g/mol .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. The compound may inhibit certain kinases or modulate signaling pathways that are pivotal in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays revealed that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundA54925Kinase inhibition
Control (Cisplatin)A54910DNA damage

The above data indicates that while the compound exhibits promising activity, it is less potent than cisplatin, a standard chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The results suggest that it possesses selective antimicrobial properties, making it a candidate for further development in treating resistant infections.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)15
Escherichia coli30

These findings highlight the potential of this compound as a dual-action therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For example, variations in the benzyl substituent or alterations to the pyrrolidine ring can significantly impact both anticancer and antimicrobial efficacy. Research indicates that compounds with electron-donating groups on the aromatic ring tend to exhibit enhanced biological activity due to improved binding affinity to target proteins .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study evaluated the effects of various pyrrolidine derivatives on A549 cells. It was found that derivatives similar to this compound exhibited varying degrees of cytotoxicity, with structural modifications leading to enhanced potency against cancer cells while minimizing toxicity towards normal cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrimidine derivatives against resistant bacterial strains. The findings indicated that compounds with similar structural motifs displayed significant inhibitory effects against Staphylococcus aureus, suggesting potential clinical applications in treating infections caused by resistant bacteria .

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKACBDYNKJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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